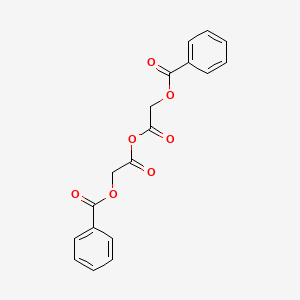
Acetic acid, (benzoyloxy)-, anhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido acético, (benzoyloxy)-, anhídrido es un compuesto orgánico que pertenece a la clase de anhídridos de ácido. Es un derivado del ácido acético y el ácido benzoico, y se utiliza comúnmente en la síntesis orgánica como reactivo. Este compuesto es conocido por su reactividad y se utiliza en varias reacciones químicas para introducir grupos acetilo y benzoílo en otras moléculas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El ácido acético, (benzoyloxy)-, anhídrido puede sintetizarse a través de varios métodos:
Reacción de anhídrido acético con ácido benzoico: Este método implica la reacción de anhídrido acético con ácido benzoico en presencia de un catalizador como el ácido sulfúrico. La reacción generalmente ocurre a temperaturas elevadas para facilitar la formación del anhídrido.
Deshidratación de ácido acético y ácido benzoico: Otro método implica la deshidratación de una mezcla de ácido acético y ácido benzoico utilizando un agente deshidratante como el pentóxido de fósforo. Este proceso elimina el agua y forma el anhídrido deseado.
Métodos de Producción Industrial
En entornos industriales, el ácido acético, (benzoyloxy)-, anhídrido se produce utilizando reactores a gran escala donde los reactivos se alimentan continuamente y el producto se elimina continuamente. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar los subproductos. Los catalizadores y los agentes deshidratantes se utilizan para mejorar la eficiencia del proceso.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido acético, (benzoyloxy)-, anhídrido experimenta varios tipos de reacciones químicas:
Acetilación y benzoilación: Se utiliza comúnmente para introducir grupos acetilo y benzoílo en otras moléculas. Esta reacción a menudo se lleva a cabo en presencia de una base como la piridina.
Hidrólisis: El compuesto puede hidrolizarse para producir ácido acético y ácido benzoico. Esta reacción ocurre fácilmente en presencia de agua.
Esterificación: Puede reaccionar con alcoholes para formar ésteres. Esta reacción generalmente está catalizada por ácidos como el ácido sulfúrico.
Reactivos y Condiciones Comunes
Bases: Piridina, trietilamina
Ácidos: Ácido sulfúrico, ácido clorhídrico
Agentes deshidratantes: Pentóxido de fósforo, cloruro de tionilo
Principales Productos Formados
Compuestos acetilados: Cuando se utiliza en reacciones de acetilación
Compuestos benzoilados: Cuando se utiliza en reacciones de benzoilación
Ésteres: Cuando se hace reaccionar con alcoholes
Aplicaciones Científicas De Investigación
El ácido acético, (benzoyloxy)-, anhídrido tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica para introducir grupos acetilo y benzoílo en varias moléculas. Esto es importante en la síntesis de productos farmacéuticos, agroquímicos y polímeros.
Biología: Se utiliza en la modificación de biomoléculas como proteínas y ácidos nucleicos. Esto ayuda a estudiar la estructura y función de estas biomoléculas.
Medicina: Se utiliza en la síntesis de ingredientes farmacéuticos activos (API) e intermedios. Desempeña un papel en el desarrollo de medicamentos con mayor eficacia y menos efectos secundarios.
Industria: Se utiliza en la producción de tintes, fragancias y otros productos químicos especiales. Su reactividad lo convierte en un intermedio valioso en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido acético, (benzoyloxy)-, anhídrido implica una sustitución acílica nucleofílica. El compuesto reacciona con nucleófilos como alcoholes, aminas y agua. El nucleófilo ataca el carbono carbonílico del anhídrido, lo que lleva a la formación de un intermedio. Este intermedio luego se somete a una reordenación para producir el producto final, con la liberación de ácido acético y ácido benzoico como subproductos.
Comparación Con Compuestos Similares
Compuestos Similares
Anhídrido acético: Similar en estructura pero carece del grupo benzoyloxy. Se utiliza principalmente para reacciones de acetilación.
Anhídrido benzoico: Similar en estructura pero carece del grupo acetilo. Se utiliza principalmente para reacciones de benzoilación.
Anhídrido propiónico: Similar en reactividad pero contiene grupos propionilo en lugar de grupos acetilo y benzoílo.
Unicidad
El ácido acético, (benzoyloxy)-, anhídrido es único debido a su capacidad de introducir tanto grupos acetilo como benzoílo en moléculas. Esta doble funcionalidad lo convierte en un reactivo versátil en la síntesis orgánica, lo que permite la modificación de moléculas en un solo paso. Su reactividad y selectividad lo convierten en una herramienta valiosa tanto en investigación como en aplicaciones industriales.
Propiedades
Número CAS |
192775-63-6 |
|---|---|
Fórmula molecular |
C18H14O7 |
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
[2-(2-benzoyloxyacetyl)oxy-2-oxoethyl] benzoate |
InChI |
InChI=1S/C18H14O7/c19-15(11-23-17(21)13-7-3-1-4-8-13)25-16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clave InChI |
VKXQNJKSUKHPPB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OCC(=O)OC(=O)COC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















